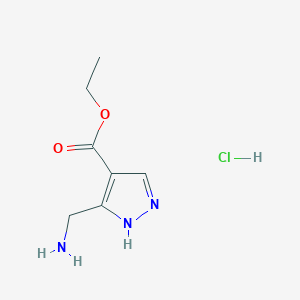

ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate and its derivatives often involves regioselective cyclocondensation reactions. For example, a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was synthesized via the cyclocondensation of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, showing high regioselectivity and yields ranging from 71-92% (Machado et al., 2011). This method highlights the efficiency and regioselectivity achievable in the synthesis of pyrazole derivatives.

Molecular Structure Analysis

Detailed molecular structure analysis of ethyl 3-amino-1H-pyrazole-4-carboxylate derivatives has been conducted using various spectroscopic methods, including HPLC, X-ray, FT-IR, (1)H-NMR, (13)C-NMR, and MS. The acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate leads to N-acetylated products, demonstrating the chemical reactivity of the nitrogen atoms in the ring (Kusakiewicz-Dawid et al., 2007).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Regioselective Synthesis: Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized from the cyclocondensation reaction with high regioselectivity and yields under ultrasound irradiation, suggesting efficient methods for preparing structurally related compounds (Machado et al., 2011).

- Conversion to Pyrazole Derivatives: The compound can be converted into various pyrazole derivatives, as demonstrated in a study exploring the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with different reagents (Harb et al., 1989).

- Cytostatic Activity: Glycosylation of ethyl 3-(bromomethyl)pyrazole-5-carboxylate derivatives resulted in nucleosides showing significant cytostatic activity against HeLa cell cultures (García-López et al., 1979).

Applications in Material Sciences

- Corrosion Inhibition: Pyrazole derivatives, including those structurally similar to ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate hydrochloride, have been evaluated as corrosion inhibitors for steel in hydrochloric acid, displaying significant reduction in corrosion rate (Herrag et al., 2007).

Medicinal Chemistry and Drug Synthesis

- Synthesis of Darolutamide: A key intermediate for the synthesis of the potential blockbuster drug substance darolutamide has been developed using a process involving ethyl glycinate hydrochloride, highlighting the importance of such compounds in pharmaceutical synthesis (Szilágyi et al., 2022).

- Anticancer and Antimicrobial Agents: Novel pyrazole derivatives synthesized from ethyl 3-(aminomethyl)-1H-pyrazole-4-carboxylate have shown potential as antimicrobial and anticancer agents, offering a new avenue for drug discovery (Hafez et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 5-(aminomethyl)-1H-pyrazole-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-4-9-10-6(5)3-8;/h4H,2-3,8H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFZTNFULWQPGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491082.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2491083.png)

![2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2491085.png)

![5-((3,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2491091.png)

![N-(1-(1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2491094.png)

![2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491095.png)

![3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2491098.png)

![N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2491101.png)